molecular formula C24H19ClN2O2 B2465388 (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327187-70-1

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2465388
CAS No.: 1327187-70-1
M. Wt: 402.88
InChI Key: FOORLMBEKQVOIB-PNHLSOANSA-N
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Description

(2Z)-2-[(3-Chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a chromene-3-carboxamide derivative characterized by a 2-imino chromene core substituted with a 3-chloro-2-methylphenyl group at the imino position and a 2-methylphenyl carboxamide moiety. Chromene derivatives are of significant interest due to their diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-15-8-3-5-11-20(15)26-23(28)18-14-17-9-4-6-13-22(17)29-24(18)27-21-12-7-10-19(25)16(21)2/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOORLMBEKQVOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a chromene core with an imine functional group and various aromatic substituents. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C22H20ClN2O2
Molecular Weight 396.86 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)C)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The proposed mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have shown anti-inflammatory properties by inhibiting COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Antioxidant Activity : The presence of the chromene structure contributes to potential antioxidant effects, which can mitigate oxidative stress in cellular environments .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Anti-inflammatory Effects : Studies have shown that derivatives of chromene can significantly reduce inflammation in animal models .
  • Antitumor Activity : Some analogs have demonstrated promising antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a related chromene derivative in a rat model. The results indicated a significant reduction in paw edema after administration, suggesting that the compound effectively mitigates inflammatory responses .

Study 2: Antitumor Efficacy

Another study focused on the antitumor properties of structurally similar compounds. The results showed that these compounds inhibited tumor growth in xenograft models, with one compound achieving over 80% tumor regression at optimal doses .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
(2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamideAnti-inflammatory
(5Z)-N-(3-chloro-4-methylphenyl)-5-(1-methyl-2-oxoindol)Antitumor

Unique Features

The presence of the chloro group in the target compound can influence its reactivity and biological interactions compared to other derivatives. Fluorinated analogs have shown increased metabolic stability and bioactivity due to the electronegative nature of fluorine .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of chromene exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells and exhibit IC50 values comparable to established chemotherapeutics like 5-fluorouracil and docetaxel.
CompoundCell LineIC50 (μM)
VIaMCF-78.5
VIaPC-335.0
VIaA5490.9
VIaCaco-29.9

The mechanism of action often involves the inhibition of topoisomerases, crucial for DNA replication.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Inhibition of Pathogens : Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria by inhibiting essential enzymes involved in bacterial replication.
CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
7bE. coli0.2231.64
7bS. aureus0.3528.50

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been utilized to elucidate the interactions between this compound and target proteins involved in cancer progression and microbial resistance. The results indicate specific binding affinities that contribute to its biological efficacy.

Case Studies

Several case studies highlight the effectiveness of chromene derivatives in various applications:

  • Anticancer Efficacy : A study involving a series of chromene derivatives demonstrated their ability to inhibit growth in multiple cancer cell lines, indicating their potential as anticancer agents.
  • Antimicrobial Activity : Another study assessed the antimicrobial properties of these compounds against common pathogens, revealing significant inhibitory effects that warrant further investigation for clinical applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to the 2-imino-2H-chromene-3-carboxamide class. Key structural analogs include:

Compound Name Substituents (Imino Position / Carboxamide Position) Key Structural Features
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-Methoxyphenyl / 2-Methoxyphenyl Methoxy groups (electron-donating)
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 2-Chlorophenyl / 8-Methoxy chromene Chloro and methoxy groups
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 4-Methylphenyl hydrazine / Sulfamoylphenyl Hydrazine linker, sulfonamide group
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) 4-Methoxyphenyl hydrazine / Sulfamoylphenyl Methoxy group, hydrazine linker

Key Observations :

  • Steric Effects : The 2-methylphenyl group introduces steric hindrance, which may reduce rotational freedom compared to smaller substituents like methoxy .

Comparison with Analogues :

  • Compound 13a/13b : Synthesized via coupling of cyanoacetanilide with diazonium salts at 0–5°C, yielding >90% products. The target compound may require similar low-temperature conditions for stability.
  • Methoxy Derivatives : Methoxy groups are introduced using methoxy-substituted anilines, whereas chloro groups (as in the target compound) necessitate chlorinated precursors.

Physicochemical Properties

Data from structurally related compounds highlight trends in melting points, solubility, and spectroscopic properties:

Compound Melting Point (°C) IR (C≡N stretch, cm⁻¹) Key ${}^{1}$H-NMR Shifts (δ, ppm)
Target Compound (Inferred) ~280–300* ~2210–2220* 2.30 (CH₃), 7.20–7.92 (ArH), 10.13 (NH)†
13a 288 2214 2.30 (CH₃), 7.81–7.92 (ArH), 10.13 (NH)
13b 274 2212 3.77 (OCH₃), 7.00–7.92 (ArH), 10.10 (NH)
Methoxy Analog Not reported Not reported 3.77 (OCH₃), 6.80–7.50 (ArH)

*Estimated based on chloro substituent’s contribution to higher melting points compared to methoxy analogs .
†Predicted from similar chromene derivatives .

Key Trends :

  • Melting Points : Chloro substituents increase melting points due to stronger van der Waals interactions and molecular symmetry .
  • IR/NMR : The C≡N stretch (~2210 cm⁻¹) and aromatic proton shifts (δ 7.0–8.0) are consistent across the chromene-carboxamide class .

Q & A

Q. What are the common synthetic routes for preparing (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically begins with a 2-imino-2H-chromene-3-carboxamide scaffold (e.g., 2-imino-N-phenyl-2H-chromene-3-carboxamide). Key steps include:

  • Condensation reactions with hydrazine or substituted amines to form fused heterocycles (e.g., pyrimidones, pyrazoles).
  • Solvent selection : Ethanol or aqueous media under reflux (e.g., 12–24 hours) are common .
  • Catalyst optimization : Acidic or basic conditions (e.g., pH control) improve cyclization efficiency .
  • Stoichiometric balance : Precise molar ratios of reactants minimize byproducts .
    For eco-friendly approaches, aqueous solvents and room-temperature reactions reduce energy consumption .

Q. How can elemental analysis and spectroscopic techniques (IR, NMR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

  • Elemental analysis : Verify C, H, N percentages within ±0.4% of theoretical values .
  • IR spectroscopy : Identify imine (C=N, ~1600–1650 cm⁻¹) and amide (C=O, ~1680 cm⁻¹) functional groups .
  • NMR :
    • ¹H NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and imine (δ ~150 ppm) carbons .
  • Mass spectrometry (MS) : Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic refinement strategies using SHELXL are recommended for resolving ambiguities in X-ray structure determination?

Methodological Answer: For complex chromene derivatives:

  • Data collection : Use high-resolution (<1.0 Å) datasets to reduce twinning effects .
  • SHELXL refinement :
    • Apply TWIN/BASF commands for twinned crystals .
    • Use ISOR restraints for disordered methyl/chlorine groups .
    • Validate with R1 < 5% and wR2 < 10% .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess anisotropic displacement parameters .

Q. How can conflicting spectral data (e.g., NMR chemical shift discrepancies) be reconciled during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic effects or impurities. Mitigation steps:

  • Variable-temperature NMR : Identify rotational barriers (e.g., hindered imine bonds) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Density Functional Theory (DFT) : Calculate theoretical chemical shifts and compare with experimental data .
  • Repurification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure fractions .

Q. What strategies optimize the synthesis of chromene-based heterocycles with enhanced bioactivity?

Methodological Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to modulate electronic effects .
  • Ring fusion : Synthesize pyrano[2,3-d]pyrimidin-4-one derivatives via cyclocondensation with hydrazine .
  • Biological screening : Prioritize compounds with >70% inhibition in antifungal or antitumor assays .

Q. How should researchers address low yields in multi-step syntheses of chromene-carboxamide derivatives?

Methodological Answer:

  • Intermediate characterization : Use TLC or HPLC to monitor reaction progress and isolate unstable intermediates .
  • Solvent optimization : Switch from polar aprotic (DMF) to protic (EtOH) solvents to stabilize charged transition states .
  • Catalytic additives : Employ p-toluenesulfonic acid (PTSA) to accelerate imine formation .

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